4-(3-Ethoxyphenyl)-4-oxobutyric acid

Description

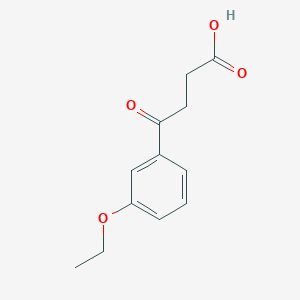

Structure

3D Structure

Properties

IUPAC Name |

4-(3-ethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-10-5-3-4-9(8-10)11(13)6-7-12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEGUURNUVEJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645488 | |

| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905592-33-8 | |

| Record name | 4-(3-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Ethoxyphenyl 4 Oxobutyric Acid and Analogues

Established Pathways for Aryl-Substituted 4-Oxobutanoic Acids

The creation of aryl-substituted 4-oxobutanoic acids, including 4-(3-Ethoxyphenyl)-4-oxobutyric acid, predominantly relies on two classical organic reactions: Friedel-Crafts acylation and various condensation reactions. These methods provide a foundational framework for the synthesis of this class of compounds.

Friedel-Crafts Acylation Approaches Utilizing Succinic Anhydride (B1165640)

A principal and widely employed method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. wikipedia.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. science-revision.co.uk In the case of this compound, the reaction would involve ethoxybenzene and succinic anhydride.

The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the succinic anhydride. wikipedia.orgmasterorganicchemistry.com The Lewis acid coordinates with an oxygen atom of the anhydride, making it more electrophilic. byjus.comstackexchange.com The aromatic ring then attacks the activated anhydride, leading to the formation of the 4-aryl-4-oxobutanoic acid. vedantu.com A key feature of using an acid anhydride in Friedel-Crafts acylation is that it can serve as an alternative to acyl halides. byjus.com The presence of the ethoxy group on the benzene (B151609) ring, an electron-donating group, activates the ring, making it more susceptible to electrophilic attack and typically directs the incoming acyl group to the ortho and para positions. numberanalytics.comnumberanalytics.com

The general mechanism involves the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.comnumberanalytics.com This is followed by the attack of the aromatic ring and subsequent deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to carbocation rearrangements, which allows for greater control over the product structure. masterorganicchemistry.com

Condensation Reactions in the Formation of Oxobutanoic Acid Scaffolds

Condensation reactions offer an alternative route to oxobutanoic acid scaffolds. While direct synthesis of this compound via a one-pot condensation is less common, multi-component reactions can be employed to build similar structures. researchgate.netnih.gov For instance, reactions involving aryl glyoxals with other reagents can lead to the formation of complex heterocyclic structures that may incorporate a related backbone. nih.gov These reactions often proceed through intermediates formed via aldol-type condensations. nih.gov

Optimization of Reaction Conditions and Selectivity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction parameters. The choice of catalyst, solvent, and other conditions significantly influences the outcome of the synthesis. beilstein-journals.org

Influence of Catalytic Systems and Lewis Acids on Yield and Purity

The selection of the Lewis acid catalyst is critical in Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is a common choice, other Lewis acids such as ferric chloride (FeCl₃) and tin tetrachloride (SnCl₄) can also be used. masterorganicchemistry.comnumberanalytics.com The strength of the Lewis acid can affect the reaction rate and selectivity. numberanalytics.com Stronger Lewis acids can enhance reactivity but may also lead to side reactions. numberanalytics.com Stoichiometric amounts of the catalyst are often required because the product ketone can form a stable complex with the Lewis acid. wikipedia.org

The purity of the product is also influenced by the catalytic system. In Friedel-Crafts acylation, the addition of an acyl group deactivates the aromatic ring, which helps to prevent polysubstitution, a common issue in Friedel-Crafts alkylation. science-revision.co.uk This deactivation contributes to higher purity of the desired mono-acylated product.

Solvent Effects and Reaction Parameter Tuning

The choice of solvent plays a significant role in the Friedel-Crafts acylation. numberanalytics.com Solvents can influence the solubility of reactants and intermediates, as well as the stability of charged species. numberanalytics.com Non-polar solvents like dichloromethane, chloroform, and carbon disulfide are frequently used. numberanalytics.comstackexchange.com In some cases, polar solvents such as nitrobenzene (B124822) are employed, which can enhance the reaction rate. numberanalytics.comvedantu.com However, the choice of solvent can also affect the regioselectivity of the reaction. For example, in the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product, while polar solvents lead to the thermodynamic product. stackexchange.com Dichlorobenzenes have also been utilized as solvents in the synthesis of 4-alkoxyphenyl-4-oxobutyric acids. google.com

Other reaction parameters such as temperature and reaction time must also be carefully controlled. Higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts. numberanalytics.com

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. nih.gov This includes the use of safer solvents, recyclable catalysts, and solvent-free reaction conditions. nih.govmdpi.com

For the synthesis of compounds like this compound, green approaches could involve:

Use of solid acid catalysts: These can be more environmentally benign and easier to separate from the reaction mixture than traditional Lewis acids. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and environmental impact. mdpi.comresearchgate.net Microwave-assisted synthesis is one technique that often allows for solvent-free conditions and can lead to shorter reaction times and higher yields. mdpi.comnih.gov

Alternative energy sources: The use of microwaves or ultrasound can provide more efficient heating and mixing, sometimes leading to improved reaction outcomes. nih.govnih.gov

Development of catalytic reactions: Using catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry. nih.gov

Reaction Chemistry and Functional Group Transformations of 4 3 Ethoxyphenyl 4 Oxobutyric Acid

Reactivity of the Keto and Carboxylic Acid Moieties

The aliphatic chain of 4-(3-Ethoxyphenyl)-4-oxobutyric acid contains two distinct and reactive functional groups: a ketone at the C4 position and a terminal carboxylic acid. These groups can be targeted selectively or simultaneously to generate a variety of derivatives.

Oxidation and Reduction Pathways of the Ketone Group

The ketone carbonyl group is a key site for nucleophilic addition and redox reactions. Its reactivity allows for the synthesis of alcohols or the complete removal of the carbonyl oxygen.

Reduction: The ketone can be readily reduced to a secondary alcohol, forming 4-(3-ethoxyphenyl)-4-hydroxybutyric acid. This transformation is typically achieved using metal hydride reagents. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com While both are effective, NaBH₄ is a milder reagent and is often preferred for its selectivity, as it will not typically reduce the carboxylic acid. youtube.com In contrast, the more powerful LiAlH₄ would reduce both the ketone and the carboxylic acid.

For a more profound reduction, converting the ketone directly to a methylene (B1212753) (CH₂) group, harsher conditions are employed. This transformation, known as deoxygenation, yields 4-(3-ethoxyphenyl)butyric acid. Two classical methods for this are the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate using hydrazine (B178648) (N₂H₄), followed by elimination of nitrogen gas under strong basic conditions (e.g., KOH) at high temperatures. masterorganicchemistry.com

Clemmensen Reduction: This reaction utilizes zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. masterorganicchemistry.comualberta.ca This method is particularly well-suited for aromatic ketones. masterorganicchemistry.com

Table 1: Reduction Reactions of the Ketone Group in 4-oxo-4-arylbutanoic acids

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Alcohol Formation | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild conditions, selective for ketones over carboxylic acids. youtube.com |

| Alcohol Formation | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Strong reducing agent; will also reduce the carboxylic acid. youtube.com |

| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) | Alkane (Methylene) | Harsh basic conditions, high temperature. masterorganicchemistry.com |

| Deoxygenation | Zinc Amalgam, HCl (Clemmensen) | Alkane (Methylene) | Harsh acidic conditions; works best for aromatic ketones. masterorganicchemistry.com |

Esterification and Amidation Reactions of the Carboxylic Acid Functionality

The terminal carboxylic acid group is amenable to a variety of nucleophilic acyl substitution reactions, most notably esterification and amidation.

Esterification: This reaction involves converting the carboxylic acid into an ester by reacting it with an alcohol in the presence of an acid catalyst. libretexts.org Concentrated sulfuric acid is a commonly used catalyst for this process, which is known as Fischer esterification. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards the product, the water formed is typically removed, or the ester is distilled off as it forms. libretexts.orgchemguide.co.uk For example, reacting this compound with methanol under acidic conditions would yield methyl 4-(3-ethoxyphenyl)-4-oxobutanoate.

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This process typically requires activation of the carboxylic acid, as amines are basic and would otherwise simply cause an acid-base reaction. Common methods involve converting the carboxylic acid to a more reactive acyl chloride or using coupling agents like dicyclohexylcarbodiimide (DCC). The reaction of the activated acid with a primary or secondary amine then yields the corresponding N-substituted amide. researchgate.net

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to modifying aromatic systems. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are controlled by the two substituents already present on the ring: the ethoxy group (-OCH₂CH₃) and the 4-oxobutyryl group (-C(=O)CH₂CH₂COOH). ualberta.ca

Electrophilic Aromatic Substitution Patterns

Substituents on a benzene ring are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. uci.edu

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to benzene. wikipedia.org

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. wikipedia.org

The ethoxy group is an activating group, while the acyl group is a deactivating group. ualberta.cauci.edu When multiple substituents are present, the most strongly activating group typically governs the position of further substitution. ualberta.ca In this case, the powerful electron-donating effect of the ethoxy group will direct incoming electrophiles.

Influence of the Ethoxy Substituent on Ortho/Para Directing Effects

The ethoxy group is a strong ortho, para director. libretexts.org The oxygen atom adjacent to the ring possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance. jove.comjove.com This donation of electron density is most pronounced at the ortho (C2, C6) and para (C4) positions, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites. jove.comkhanacademy.org

The 4-oxobutyryl group, being attached at the C1 position (meta to the ethoxy group), is a deactivating, meta-directing group. ualberta.castudy.com However, since the ethoxy group is a much stronger activating director, it will control the regiochemical outcome. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions that are ortho and para to the ethoxy group. The available positions are C2, C4, and C6. Steric hindrance from the existing substituents may influence the ratio of ortho to para products, often favoring the less hindered para position. khanacademy.org

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent Group | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | C3 | Resonance Donation (+R) | Activating | ortho, para libretexts.orgjove.com |

| 4-oxobutyryl (-COR) | C1 | Inductive/Resonance Withdrawal (-I, -R) | Deactivating | meta ualberta.castudy.com |

Derivatization and Scaffold Construction from this compound

The presence of multiple reactive sites makes this compound a valuable building block in organic synthesis. It can serve as a scaffold for the construction of more complex molecules, particularly heterocyclic compounds. researchgate.net

For instance, γ-oxo carboxylic acids are well-known precursors for the synthesis of six-membered heterocycles like pyridazines. researchgate.net This is typically achieved by reacting the 1,4-dicarbonyl system (the ketone and the carboxylic acid) with hydrazine (N₂H₄) or its derivatives. The initial condensation forms a dihydropyridazinone, which can be further modified. Such heterocyclic cores are prevalent in many biologically active compounds. nih.gov

Furthermore, the individual functional groups can be used to link this molecule to other structures. The carboxylic acid can form amide bonds with amino acids or other amine-containing molecules, while the ketone can be used in condensation reactions to build larger molecular architectures. researchgate.netatomfair.com The aromatic ring can also be functionalized through electrophilic substitution, as discussed previously, to introduce additional groups that can alter the molecule's properties or serve as handles for further reactions.

Intramolecular Cyclization Reactions to Form Heterocyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of fused ring systems. A prominent example of this is the intramolecular Friedel-Crafts acylation, a powerful method for constructing cyclic ketones.

Under the action of a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, the carboxylic acid moiety can be activated to acylate the electron-rich aromatic ring. The ethoxy group at the meta-position directs the electrophilic attack to the ortho and para positions. Given the length of the butyric acid chain, cyclization occurs at the ortho position, leading to the formation of a six-membered ring fused to the benzene ring. This reaction, often referred to as a Haworth reaction when starting from an arene and succinic anhydride (B1165640), is a standard procedure in the synthesis of polycyclic systems.

The primary product of this intramolecular cyclization is 7-ethoxy-3,4-dihydronaphthalen-1(2H)-one , also known as 7-ethoxytetralone. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the new carbon-carbon bond, followed by deprotonation to restore aromaticity.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Polyphosphoric Acid (PPA) | 7-ethoxy-3,4-dihydronaphthalen-1(2H)-one | Intramolecular Friedel-Crafts Acylation |

| This compound | Conc. H₂SO₄ | 7-ethoxy-3,4-dihydronaphthalen-1(2H)-one | Intramolecular Friedel-Crafts Acylation |

This table outlines the common reagents and the resulting product for the intramolecular cyclization of the title compound.

The synthesis of the analogous compound, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is well-documented and follows a similar pathway, providing strong precedent for the successful cyclization of the ethoxy derivative organic-chemistry.org. The general methodology involves heating the aroylpropanoic acid with the dehydrating acid catalyst.

Synthesis of Complex Polycyclic Analogues

The tetralone derivative formed from the intramolecular cyclization of this compound serves as a versatile intermediate for the synthesis of more complex polycyclic systems. Various annulation and condensation strategies can be employed to build additional rings onto the 7-ethoxytetralone scaffold.

One of the most powerful methods for constructing a new six-membered ring onto a ketone is the Robinson annulation . This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. In the context of 7-ethoxytetralone, the enolate can be formed at the C-2 position, which can then react with a suitable Michael acceptor, such as methyl vinyl ketone. The subsequent aldol condensation would lead to the formation of a tricyclic system. This methodology is a cornerstone in the synthesis of steroids and other polycyclic natural products wikipedia.orgmasterorganicchemistry.comlibretexts.org.

Another classical approach to extend the polycyclic framework is a continuation of the Haworth synthesis . The 7-ethoxytetralone can undergo a Clemmensen or Wolff-Kishner reduction to remove the carbonyl group, yielding 7-ethoxy-1,2,3,4-tetrahydronaphthalene. This reduced intermediate can then be subjected to a second Friedel-Crafts acylation with a cyclic anhydride, such as succinic anhydride, followed by another intramolecular cyclization to construct a third aromatic ring, leading to phenanthrene or anthracene derivatives. This multi-step sequence is a well-established method for the synthesis of polycyclic aromatic hydrocarbons (PAHs) nih.govfda.govumsystem.edu.

Furthermore, the tetralone can be a precursor to benz[e]acephenanthrylene and other complex PAHs. For instance, a Stobbe condensation of the tetralone with a diester, followed by cyclization and aromatization steps, can lead to the formation of a five-membered ring fused to the naphthalene core.

Table 2: Potential Pathways to Complex Polycyclic Analogues from 7-ethoxy-3,4-dihydronaphthalen-1(2H)-one

| Starting Material | Key Reaction(s) | Resulting Polycyclic System (Example) |

| 7-ethoxy-3,4-dihydronaphthalen-1(2H)-one | Robinson Annulation | Ethoxy-substituted Tricyclic Ketone |

| 7-ethoxy-3,4-dihydronaphthalen-1(2H)-one | Clemmensen/Wolff-Kishner Reduction, Haworth Synthesis | Ethoxy-substituted Phenanthrene Derivative |

| 7-ethoxy-3,4-dihydronaphthalen-1(2H)-one | Stobbe Condensation, Cyclization, Aromatization | Ethoxy-substituted Benz[e]acephenanthrylene |

This table illustrates potential synthetic routes to more complex polycyclic structures starting from the cyclized product of this compound.

The reactivity of the tetralone also allows for Diels-Alder reactions if it is first converted into a suitable diene. For example, conversion of the ketone to an enol ether or a related derivative can generate a diene system within the newly formed ring, which can then react with various dienophiles to construct bridged bicyclic systems.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of 4-(3-Ethoxyphenyl)-4-oxobutyric acid reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.55-7.53 | Multiplet | 1H | Ar-H |

| Aromatic | 7.42-7.38 | Multiplet | 2H | Ar-H |

| Aromatic | 7.17-7.14 | Multiplet | 1H | Ar-H |

| Methylene (B1212753) (adjacent to C=O) | 4.13 | Quartet | 2H | -O-CH₂ -CH₃ |

| Methylene | 3.27 | Triplet | 2H | -CO-CH₂ - |

| Methylene | 2.83 | Triplet | 2H | -CH₂ -COOH |

| Methyl | 1.44 | Triplet | 3H | -O-CH₂-CH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

The downfield signals in the aromatic region (7.14-7.55 ppm) are characteristic of the protons on the substituted benzene (B151609) ring. The quartet at 4.13 ppm and the triplet at 1.44 ppm are indicative of the ethoxy group (-OCH₂CH₃). The two triplets at 3.27 ppm and 2.83 ppm correspond to the two methylene groups of the butyric acid chain, with the methylene group adjacent to the carbonyl group appearing further downfield due to the electron-withdrawing effect of the carbonyl.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

| Carbon Type | Chemical Shift (ppm) | Assignment |

| Carbonyl (Ketone) | 197.8 | C =O |

| Carbonyl (Carboxylic Acid) | 178.1 | C OOH |

| Aromatic | 159.2 | Ar-C -O |

| Aromatic | 137.9 | Ar-C |

| Aromatic | 129.8 | Ar-C H |

| Aromatic | 122.5 | Ar-C H |

| Aromatic | 120.7 | Ar-C H |

| Aromatic | 113.8 | Ar-C H |

| Methylene | 63.8 | -O-C H₂-CH₃ |

| Methylene | 33.6 | -CO-C H₂- |

| Methylene | 27.9 | -C H₂-COOH |

| Methyl | 14.7 | -O-CH₂-C H₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

The two signals in the downfield region at 197.8 ppm and 178.1 ppm are assigned to the ketone and carboxylic acid carbonyl carbons, respectively. The signals between 113.8 ppm and 159.2 ppm correspond to the aromatic carbons. The peaks at 63.8 ppm, 33.6 ppm, 27.9 ppm, and 14.7 ppm are attributed to the carbons of the ethoxy group and the butyric acid chain.

While not directly applicable to this compound itself, advanced multinuclear NMR techniques become relevant when the compound is modified. For instance, if organotin derivatives of this carboxylic acid were synthesized, ¹¹⁹Sn NMR spectroscopy would be a crucial tool. This technique provides information about the coordination environment around the tin atom, which can help in determining the geometry of the resulting complex. Studies on other organotin(IV) carboxylates have demonstrated the utility of ¹¹⁹Sn NMR in characterizing their structures in solution researchgate.net.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 1710 | C=O stretch | Carboxylic Acid |

| 1685 | C=O stretch | Ketone |

| 1600, 1585 | C=C stretch | Aromatic Ring |

| 1260 | C-O stretch | Ether |

| 920 (broad) | O-H bend | Carboxylic Acid |

Table 3: Infrared (IR) Spectroscopic Data for this compound.

The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The strong, sharp peaks at 1710 cm⁻¹ and 1685 cm⁻¹ are assigned to the carbonyl stretching vibrations of the carboxylic acid and the ketone, respectively. The absorptions at 1600 and 1585 cm⁻¹ are characteristic of the aromatic C=C stretching vibrations. The C-O stretching of the ether group is observed around 1260 cm⁻¹. The broad band centered around 920 cm⁻¹ is due to the out-of-plane O-H bend of the carboxylic acid dimer.

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not widely available, the expected Raman spectrum would show characteristic bands for the aromatic ring and the carbonyl groups. In general, C=C stretching vibrations in aromatic rings give rise to strong Raman bands. The carbonyl stretching vibrations would also be observable, although their intensities can vary. Raman spectroscopy can be particularly useful for studying conformational changes in molecules nih.gov. For instance, in related compounds, Raman mapping has been used to analyze microstructural uniformity nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound (C₁₂H₁₄O₄), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to match this theoretical mass, providing strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₅O₄⁺ | 223.0965 |

| [M+Na]⁺ | C₁₂H₁₄O₄Na⁺ | 245.0784 |

| [M-H]⁻ | C₁₂H₁₃O₄⁻ | 221.0819 |

Note: This table represents theoretical values. No experimental HRMS data for this compound has been reported in the reviewed scientific literature.

X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms within a molecule and how these molecules pack together in the solid state. This technique would confirm the connectivity of the atoms in this compound and reveal details such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

A successful crystallographic analysis would yield a set of crystallographic data, as shown in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Note: This table is for illustrative purposes only. No experimental X-ray diffraction data for this compound has been published in the scientific literature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental for assessing the purity of a chemical compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for determining the purity of a non-volatile compound. A typical method for a molecule like this compound would involve reverse-phase chromatography. Method development would optimize parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t₋) | Data not available |

Note: The parameters above are representative for similar compounds. A specific, validated HPLC method for this compound is not available in the literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and convenient method used to monitor the progress of a chemical reaction, allowing for the visualization of the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC would be used to determine the reaction's endpoint.

Table 4: Representative TLC Conditions for Aromatic Ketones/Acids

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate / Hexane mixture (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or chemical stain |

| Retention Factor (R₋) | Data not available |

Note: The mobile phase composition would be optimized to achieve an R₋ value of approximately 0.3-0.5 for the product. Specific TLC data for this compound has not been reported.

Computational and Theoretical Investigations of 4 3 Ethoxyphenyl 4 Oxobutyric Acid

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are employed to determine various properties of 4-(3-Ethoxyphenyl)-4-oxobutyric acid, including its geometry, electronic distribution, and reactivity descriptors. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such analyses, providing reliable results for organic molecules. researchgate.netresearchgate.net

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation, providing key information on bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, the structure consists of a 3-ethoxyphenyl group attached to a four-carbon acid chain with a ketone group. The flexibility of the butyric acid chain and the orientation of the ethoxy group relative to the phenyl ring mean that several stable conformations (local minima on the potential energy surface) may exist. Conformational analysis is performed to identify these different conformers and determine their relative energies to find the global minimum energy structure. The theoretically predicted geometrical parameters are often found to be in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net

Illustrative Data Table for Optimized Geometrical Parameters (Note: This table presents typical parameters expected for a molecule like this compound, based on general chemical knowledge. Specific values would require a dedicated DFT calculation.)

| Parameter | Atoms Involved | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|---|

| Carbonyl Bond | C=O (ketone) | ~1.22 | - |

| Carbonyl Bond | C=O (acid) | ~1.21 | - |

| Hydroxyl Bond | O-H (acid) | ~0.97 | - |

| Aromatic C-C Bond | C-C (phenyl) | ~1.40 | - |

| Aliphatic C-C Bond | C-C (chain) | ~1.53 | - |

| Ketone Angle | C-C(=O)-C | - | ~120 |

| Carboxylic Acid Angle | O=C-O | - | ~123 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to its electron affinity, or its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed over the electron-withdrawing keto-carboxylic portion of the molecule.

Illustrative Data Table for FMO Analysis (Note: These values are representative for a molecule of this type and would be precisely determined through TD-DFT calculations.)

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 | Electron-donating ability |

| ELUMO | ~ -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.0 | Chemical reactivity and stability |

| Ionization Potential (I ≈ -EHOMO) | ~ 6.5 | Energy to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | ~ 1.5 | Energy released when gaining an electron |

| Electronegativity (χ) | ~ 4.0 | Overall electron-attracting tendency |

| Chemical Hardness (η) | ~ 2.5 | Resistance to change in electron distribution |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack and are often located around hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would show intense red areas around the carbonyl oxygens of both the ketone and carboxylic acid groups, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. A strong blue region would be expected around the hydroxyl hydrogen of the carboxylic acid, highlighting its acidity and role as a hydrogen bond donor.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the contribution from all other molecules in the crystal. nih.gov

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface highlight close contacts, such as strong hydrogen bonds, which are shorter than the van der Waals radii sum. nih.gov The analysis also generates 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for different types of interactions (e.g., H···H, O···H, C···H). researchgate.netmdpi.com

Illustrative Data Table for Hirshfeld Surface Analysis Contributions (Note: The percentages are typical for organic molecules with similar functional groups and are based on published studies of related compounds. nih.govnih.gov)

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40-55% | Represents the largest contribution, indicative of van der Waals forces. |

| O···H / H···O | 20-35% | Highlights strong hydrogen bonds (O-H···O) and weaker C-H···O interactions. |

| C···H / H···C | 10-20% | Corresponds to C-H···π interactions and other weaker contacts. |

| C···C | <5% | Indicates π-π stacking interactions between aromatic rings. |

| Other (C···O, O···O) | <5% | Minor contributions from other close contacts. |

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly DFT, can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis. By calculating harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net This aids in the assignment of vibrational modes to specific functional groups, such as the characteristic C=O stretches of the ketone and carboxylic acid, and the O-H stretch.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). materialsciencejournal.org This calculation provides information on the electronic transitions between molecular orbitals, predicting the absorption maxima (λmax) and oscillator strengths, which correspond to the wavelengths and intensities of light absorbed by the molecule. researchgate.net

Elucidation of Structure-Reactivity Relationships through Computational Simulations

Computational simulations are instrumental in establishing Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Activity Relationships (QSAR). mdpi.comchemrxiv.org By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the phenyl ring) and calculating reactivity descriptors (like the HOMO-LUMO gap, MEP values, or atomic charges) for each new analogue, a model can be built that correlates structural features with chemical reactivity or biological activity. nih.govresearchgate.net

For instance, simulations can predict how the introduction of electron-donating or electron-withdrawing groups on the ethoxyphenyl ring would alter the molecule's electron density, HOMO-LUMO gap, and electrostatic potential. mdpi.com This would, in turn, affect its susceptibility to certain reactions or its binding affinity to a biological target. Such computational screening can efficiently guide synthetic efforts toward molecules with desired properties, saving significant time and resources. chemrxiv.org

Applications of 4 3 Ethoxyphenyl 4 Oxobutyric Acid in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The strategic importance of 4-(3-Ethoxyphenyl)-4-oxobutyric acid in organic synthesis lies in its capacity to serve as a key intermediate—a molecular stepping stone—en route to more complex chemical structures. Its dual functionality allows for a wide range of chemical transformations. The carboxylic acid group can be converted into esters, amides, or acid halides, while the ketone can undergo reduction, oxidation, or reactions at the alpha-carbon.

A primary method for the synthesis of related aryloxobutanoic acids is the Friedel-Crafts acylation, where an aromatic compound reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orggoogle.com For this compound, this involves the reaction of phenetole (B1680304) (ethoxybenzene) with succinic anhydride. The resulting keto-acid is a versatile precursor. For instance, compounds of this class can be reduced to form 4-arylbutyric acids, which can then be cyclized to create tetralone frameworks—a core structure in many biologically active molecules. google.com The ethoxy group on the phenyl ring can also be modified, offering another point of diversification in a synthetic pathway. This adaptability makes the compound a valuable intermediate for chemists aiming to build intricate molecular targets.

Building Block for the Development of Fine Chemicals and Specialty Materials

As a designated "organic building block," this compound is a fundamental component used in the construction of high-value fine chemicals and advanced specialty materials. bldpharm.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials.

The distinct structural features of this compound make it suitable for incorporation into larger molecules designed for specific functions. For example, its aromatic core and flexible side chain could be integrated into the structure of liquid crystals, polymers, or organic light-emitting diode (OLED) materials. bldpharm.com The ethoxy group can enhance solubility in organic solvents, a desirable property for processing materials, while the keto and acid functionalities provide reactive handles for polymerization or for linking the molecule to other components. Its role as a building block is therefore critical in creating novel materials with tailored electronic, optical, or physical properties.

Design and Synthesis of Chemically Analogous Compounds for Structure-Property Correlation Studies

A central theme in modern chemistry is the understanding of how a molecule's structure dictates its properties and function—a concept known as the structure-property relationship. nih.gov this compound serves as an excellent scaffold for such investigations. By systematically modifying its structure, chemists can synthesize a library of analogous compounds and evaluate how these changes affect specific characteristics.

For instance, researchers can explore variations such as:

Altering the alkoxy group: Replacing the ethoxy group with methoxy, propoxy, or other substituents to study the impact of chain length on properties like solubility or crystallinity. sigmaaldrich.com

Changing the substitution pattern: Moving the ethoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) on the phenyl ring to investigate how positional isomerism affects molecular packing or reactivity. sigmaaldrich.com

Modifying the butanoic acid chain: Extending or shortening the four-carbon chain to observe changes in flexibility and conformation.

These studies are crucial for the rational design of new molecules. nih.gov By correlating specific structural features with desired outcomes—be it enhanced biological activity, improved material performance, or specific photochemical behavior—scientists can more efficiently develop new compounds with optimized properties. nih.gov The synthesis of various substituted oxobutanoic acids for research purposes highlights the importance of this molecular framework in such systematic studies. chimicatechnoacta.ru

Contributions to Fundamental Research in Aryloxobutanoic Acid Chemistry

Beyond its direct applications, this compound and its analogs contribute to the fundamental body of knowledge in organic chemistry, particularly the chemistry of aryloxobutanoic acids. The study of its synthesis, reactivity, and physical properties provides valuable data that helps chemists understand this entire class of compounds more deeply.

Research into the synthesis of aryloxobutanoic acids, often via the Friedel-Crafts reaction, allows for detailed mechanistic studies. wikipedia.orggoogle.com Investigating factors like solvent effects, catalyst choice, and the influence of substituents on the aromatic ring provides insights into the principles of electrophilic aromatic substitution. Furthermore, exploring the intramolecular cyclization of these compounds to form fused ring systems helps to elucidate the mechanisms of important ring-closing reactions. The structural analysis of compounds like 4-(3-methoxyphenoxy)butyric acid, a related molecule, reveals details about conformation and intermolecular interactions, such as hydrogen bonding, which are fundamental to understanding the behavior of these molecules in the solid state. nih.gov Each new study on a specific member of this family, like this compound, adds to the collective understanding of reaction mechanisms, molecular structure, and chemical reactivity.

Future Research Directions and Methodological Advancements

Development of Novel and Highly Efficient Synthetic Strategies for Aryloxobutanoic Acids

The synthesis of aryloxobutanoic acids has traditionally relied on established methods like Friedel-Crafts acylation. However, the future of synthesizing these compounds, including 4-(3-Ethoxyphenyl)-4-oxobutyric acid, lies in the development of more efficient, sustainable, and versatile strategies.

Recent advancements have focused on overcoming the limitations of traditional Friedel-Crafts reactions, such as the use of stoichiometric amounts of Lewis acid catalysts and harsh reaction conditions. wikipedia.orgnih.gov Modern approaches are increasingly centered around green chemistry principles to minimize waste and environmental impact. azom.comnovalix.combiochips.or.kr

Key areas of development include:

Novel Catalytic Systems: Research is ongoing into the use of alternative catalysts that are more environmentally benign and reusable. helgroup.com This includes solid acid catalysts like zeolites and metal oxides (e.g., ZnO), which offer advantages in terms of selectivity and waste reduction. wikipedia.orgnih.govhelgroup.com Ionic liquids are also emerging as promising catalysts and reaction media due to their tunable acidity and low volatility. wikipedia.orgtechnologynetworks.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Friedel-Crafts acylation reactions. wikipedia.orghelgroup.com This energy-efficient technique is a key area for future exploration in the synthesis of aryloxobutanoic acids.

Solvent-Free and Greener Reaction Conditions: Efforts are being directed towards developing solvent-free reaction conditions, which are both economically and environmentally advantageous. biochips.or.krhelgroup.com The use of greener solvents and reaction media is also a critical aspect of sustainable synthesis. malvernpanalytical.com

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Novel Catalysts | Improved selectivity, reusability, reduced waste | Zeolites, ionic liquids, solid acids (ZnO, Al2O3) wikipedia.orgnih.govhelgroup.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Rapid synthesis of aryloxobutanoic acid derivatives wikipedia.orghelgroup.com |

| Green Chemistry Approaches | Environmental sustainability, reduced use of hazardous substances | Solvent-free reactions, use of renewable feedstocks azom.comnovalix.commalvernpanalytical.com |

Exploration of Undiscovered Chemical Transformations and Novel Derivatization Pathways

Beyond improving their synthesis, a significant area of future research involves uncovering new chemical reactions and derivatization pathways for aryloxobutanoic acids. The unique combination of a carboxylic acid and a ketone functional group in molecules like this compound makes them versatile building blocks for more complex structures.

One promising avenue is the use of 4-aryl-4-oxobutanoic acids in the synthesis of novel heterocyclic compounds. For instance, their reaction with aliphatic binucleophiles has been shown to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones. wikipedia.org These heterocyclic systems are of interest due to their potential biological activities. wikipedia.org

Future research in this area will likely focus on:

Expanding the Scope of Cyclization Reactions: Investigating the reaction of aryloxobutanoic acids with a wider range of nucleophiles to access a greater diversity of heterocyclic scaffolds. This could include reactions with different diamines, hydrazines, and other binucleophilic reagents.

Microwave-Mediated Transformations: The use of microwave irradiation can facilitate novel cyclization and condensation reactions, leading to the formation of unique molecular architectures. For example, microwave-mediated three-component condensation of 4-aryl-4-oxobutanoates has been used to synthesize 3-methylidene-5-phenyl-2,3-dihydropyrrolidones.

Intramolecular Cyclization Studies: Exploring the conditions that favor intramolecular cyclization of derivatized aryloxobutanoic acids to generate new ring systems.

| Transformation Type | Resulting Products | Potential Applications |

| Reaction with Aliphatic Diamines | Bicyclic pyrroloimidazolones and pyrrolopyrimidinones wikipedia.org | Biologically active compounds wikipedia.org |

| Microwave-Mediated Condensation | Substituted dihydropyrrolidones | Novel heterocyclic scaffolds |

| Intramolecular Cyclization | Fused ring systems | Access to complex molecular architectures |

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

The fields of organic synthesis and drug discovery are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). nih.govhelgroup.com These computational tools offer the potential to significantly accelerate the design of synthetic routes and predict the outcomes of chemical reactions with increasing accuracy. nih.govsygnaturediscovery.com

Key applications of AI in this context include:

Retrosynthetic Analysis: AI platforms can deconstruct a complex target molecule into simpler, commercially available starting materials, thereby streamlining the process of synthesis planning. azom.comhelgroup.com

Reaction Outcome Prediction: Deep learning models are being developed to predict the major products, yields, and even potential side products of a given set of reactants and conditions. wikipedia.orgmalvernpanalytical.commit.edu This predictive capability can save significant time and resources in the laboratory by prioritizing high-yielding reactions.

Optimization of Reaction Conditions: AI algorithms can be used to predict the optimal solvent, catalyst, temperature, and other reaction parameters to maximize the yield and purity of the desired product. bmglabtech.com

| AI Application | Function | Impact on Synthesis of Aryloxobutanoic Acids |

| Retrosynthesis | Proposes synthetic routes from target to starting materials azom.comnovalix.comhelgroup.com | Accelerates the design of efficient syntheses for novel derivatives. |

| Reaction Prediction | Predicts products, yields, and side reactions wikipedia.orgmalvernpanalytical.commit.edu | Reduces experimental trial-and-error, saving time and resources. |

| Condition Optimization | Suggests optimal reaction parameters (solvent, catalyst, etc.) bmglabtech.com | Improves reaction efficiency and product purity. |

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of aryloxobutanoic acids requires advanced analytical techniques capable of monitoring these processes in real-time. The study of dynamic chemical systems, where intermediates may be transient and concentrations change rapidly, necessitates the use of sophisticated spectroscopic methods.

In-situ and Operando Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the direct monitoring of a chemical reaction as it occurs, without the need for sampling. nih.govhelgroup.com This provides invaluable data on the formation and consumption of reactants, intermediates, and products over time. Operando spectroscopy takes this a step further by coupling spectroscopic characterization with simultaneous measurement of catalytic activity, providing a direct link between the catalyst's state and its performance. nih.gov

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR is a powerful tool for studying the kinetics and mechanisms of reactions in solution. technologynetworks.comspirochem.com By analyzing changes in NMR spectra as a function of time or temperature, researchers can gain insights into processes like chemical exchange and conformational changes, helping to elucidate reaction pathways. acs.org

Time-Resolved Mass Spectrometry (TR-MS): TR-MS is particularly useful for identifying and characterizing short-lived reaction intermediates. wikipedia.orgbmglabtech.com This technique can monitor solution-phase processes on the millisecond timescale, providing a detailed account of complex reaction networks. sygnaturediscovery.com

| Spectroscopic Technique | Information Gained | Application in Aryloxobutanoic Acid Research |

| In-situ/Operando Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. nih.govhelgroup.comnih.gov | Optimization of reaction conditions and understanding catalyst behavior. |

| Dynamic NMR Spectroscopy | Reaction kinetics, mechanisms, and conformational dynamics. technologynetworks.comspirochem.comacs.org | Elucidation of reaction pathways in the synthesis and derivatization. |

| Time-Resolved Mass Spectrometry | Identification of transient intermediates and complex reaction networks. wikipedia.orgsygnaturediscovery.combmglabtech.com | Uncovering mechanistic details of novel chemical transformations. |

High-Throughput Synthesis and Screening Methodologies for Chemical Libraries

To fully explore the chemical space around this compound and discover new derivatives with desirable properties, high-throughput synthesis and screening (HTS) methodologies are indispensable. wikipedia.orgbmglabtech.com These approaches enable the rapid generation and evaluation of large libraries of related compounds, significantly accelerating the discovery process. mit.edu

Automated Parallel Synthesis: Modern synthetic chemistry increasingly relies on automated platforms that can perform multiple reactions in parallel. helgroup.comchemspeed.com These systems allow for the systematic variation of building blocks and reaction conditions, leading to the efficient creation of diverse compound libraries. spirochem.com

Combinatorial Chemistry: This strategy involves the systematic combination of a set of building blocks in all possible combinations to generate a large number of compounds simultaneously. nih.govresearchgate.net When applied to the derivatization of aryloxobutanoic acids, combinatorial chemistry can rapidly produce a vast array of analogs for screening.

Microfluidics: Microfluidic systems, or "lab-on-a-chip" technologies, offer a powerful platform for high-throughput synthesis and screening. biochips.or.krnih.gov The ability to manipulate minute volumes of fluids allows for massive parallelization, reduced reagent consumption, and rapid analysis. mdpi.com

| Methodology | Description | Relevance to Aryloxobutanoic Acid Research |

| Automated Parallel Synthesis | Robotic platforms for conducting multiple reactions simultaneously. helgroup.comspirochem.comchemspeed.com | Rapid generation of focused libraries of derivatives for structure-activity relationship studies. |

| Combinatorial Chemistry | Systematic combination of building blocks to create large libraries. mit.edunih.govresearchgate.net | Exploration of a wide range of structural modifications to identify novel compounds. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific activity. wikipedia.orgbmglabtech.com | Efficiently identifying "hit" compounds from the synthesized libraries for further development. |

| Microfluidics | Miniaturized systems for high-throughput synthesis and analysis. biochips.or.krnih.govmdpi.com | Enables rapid screening with minimal sample consumption and potential for integrated synthesis and analysis. |

Q & A

Q. Characterization :

- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 8.05 (aryl protons), δ 4.10 (ethoxy –OCH₂), and δ 2.85–3.20 (methylene groups adjacent to ketone) .

- HPLC : Reverse-phase C18 column with acetonitrile/0.1% H₃PO₄ (60:40) to confirm purity >95% .

- Mass Spectrometry : ESI-MS m/z 237.1 [M-H]⁻ .

How does the ethoxy substituent influence the compound’s reactivity compared to halogenated analogs?

Advanced Research Question

The electron-donating ethoxy group enhances resonance stabilization of intermediates in electrophilic substitution reactions, reducing reactivity toward strong electrophiles like nitronium ions compared to halogenated analogs (e.g., 4-(3-fluorophenyl) derivatives) .

-

Comparative Data :

Substituent Reaction with HNO₃ (Yield) -OCH₂CH₃ 45% (meta-directing effect) -F 72% (ortho/para activation)

Methodological Insight: Use DFT calculations to map electron density and predict regioselectivity .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from impurity profiles or assay conditions .

- Resolution Methods :

- HPLC-PDA : Detect trace impurities (e.g., unreacted 3-ethoxyphenol) that may interfere with assays .

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Screening : LC-MS/MS to identify degradation products in biological matrices .

How can derivatives of this compound be designed for targeted biological applications?

Advanced Research Question

Derivatization Strategies :

- Esterification : React with propargyl alcohol to generate click chemistry-compatible intermediates for bioconjugation .

- Amidation : Couple with amino acids (e.g., glycine) via EDC/HOBt to enhance water solubility for in vivo studies .

- Metal Complexation : Coordinate with Zn²⁺ or Cu²⁺ to study chelation effects on antioxidant activity .

Q. Biological Target Example :

- HDAC Inhibition : Introduce hydroxamate groups to the carboxylic acid moiety, mimicking suberoylanilide hydroxamic acid (SAHA) .

What mechanistic insights guide the optimization of this compound’s synthetic pathways?

Advanced Research Question

Kinetic Studies :

Q. Side Reaction Mitigation :

- Byproduct Analysis : GC-MS identifies competing pathways (e.g., decarboxylation at >100°C) .

- Solvent Effects : Switch from THF to DMF to stabilize intermediates and reduce ketone dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.